Cas no 1379444-66-2 (4-(1R)-2-amino-1-hydroxyethylbenzonitrile)

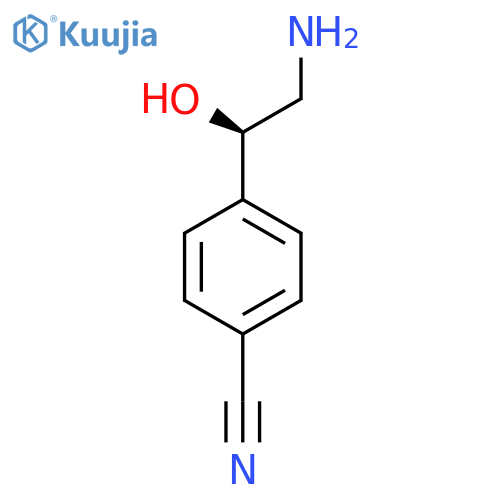

1379444-66-2 structure

商品名:4-(1R)-2-amino-1-hydroxyethylbenzonitrile

4-(1R)-2-amino-1-hydroxyethylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-[(1R)-2-AMINO-1-HYDROXYETHYL]BENZONITRILE

- AKOS017530012

- 1379444-66-2

- EN300-1147082

- Benzonitrile, 4-[(1R)-2-amino-1-hydroxyethyl]-

- 4-(1R)-2-amino-1-hydroxyethylbenzonitrile

-

- インチ: 1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H,6,11H2/t9-/m0/s1

- InChIKey: IAHPFKGGAWAPLY-VIFPVBQESA-N

- ほほえんだ: O[C@@H](CN)C1C=CC(C#N)=CC=1

計算された属性

- せいみつぶんしりょう: 162.079312947g/mol

- どういたいしつりょう: 162.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 70Ų

じっけんとくせい

- 密度みつど: 1.20±0.1 g/cm3(Predicted)

- ふってん: 369.6±32.0 °C(Predicted)

- 酸性度係数(pKa): 11.66±0.35(Predicted)

4-(1R)-2-amino-1-hydroxyethylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1147082-0.1g |

4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile |

1379444-66-2 | 95% | 0.1g |

$741.0 | 2023-10-25 | |

| Enamine | EN300-1147082-0.5g |

4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile |

1379444-66-2 | 95% | 0.5g |

$809.0 | 2023-10-25 | |

| Enamine | EN300-1147082-0.05g |

4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile |

1379444-66-2 | 95% | 0.05g |

$707.0 | 2023-10-25 | |

| Enamine | EN300-1147082-5g |

4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile |

1379444-66-2 | 95% | 5g |

$2443.0 | 2023-10-25 | |

| Enamine | EN300-1147082-0.25g |

4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile |

1379444-66-2 | 95% | 0.25g |

$774.0 | 2023-10-25 | |

| Enamine | EN300-1147082-2.5g |

4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile |

1379444-66-2 | 95% | 2.5g |

$1650.0 | 2023-10-25 | |

| Enamine | EN300-1147082-1.0g |

4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile |

1379444-66-2 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1147082-1g |

4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile |

1379444-66-2 | 95% | 1g |

$842.0 | 2023-10-25 | |

| Enamine | EN300-1147082-10g |

4-[(1R)-2-amino-1-hydroxyethyl]benzonitrile |

1379444-66-2 | 95% | 10g |

$3622.0 | 2023-10-25 |

4-(1R)-2-amino-1-hydroxyethylbenzonitrile 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

1379444-66-2 (4-(1R)-2-amino-1-hydroxyethylbenzonitrile) 関連製品

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量